molecular formula C19H17N5OS B243302 N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide

Cat. No. B243302
M. Wt: 363.4 g/mol
InChI Key: LQRAOBQLQHVJDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of benzamide derivatives and has been synthesized using various methods. In

Mechanism of Action

The mechanism of action of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide is not fully understood. However, it has been reported to act by inhibiting various enzymes and signaling pathways that are involved in the development and progression of cancer and diabetes. The compound has been found to inhibit the activity of histone deacetylases (HDACs) and protein kinase C (PKC) enzymes, which are known to play a role in cancer and diabetes, respectively.
Biochemical and Physiological Effects:
N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide has been found to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells and to inhibit the growth and proliferation of cancer cells. The compound has also been found to regulate glucose metabolism and to improve insulin sensitivity, which could be beneficial in the treatment of diabetes.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide is its potential as a lead compound for the development of new drugs for the treatment of cancer and diabetes. The compound has shown promising results in preclinical studies and could be further optimized to improve its efficacy and selectivity. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which could affect its bioavailability and limit its use in certain applications.

Future Directions

There are several future directions that could be explored in the research of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide. One of the areas that could be explored is the optimization of the compound to improve its solubility and bioavailability. This could be achieved by modifying the chemical structure of the compound or by using different formulations. Another area that could be explored is the identification of the specific targets and signaling pathways that are affected by the compound. This could provide insights into the mechanism of action of the compound and could lead to the development of more selective and effective drugs. Finally, the compound could be tested in clinical trials to evaluate its safety and efficacy in humans.

Synthesis Methods

The synthesis of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide has been reported in several research articles. One of the most common methods involves the reaction of 4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzylamine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is obtained after purification using column chromatography.

Scientific Research Applications

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit various biological activities such as anti-inflammatory, anti-cancer, and anti-diabetic properties. The compound has been tested against several cancer cell lines and has shown promising results in inhibiting the growth of cancer cells. It has also been found to have a potential role in the treatment of diabetes by regulating glucose metabolism.

properties

Molecular Formula

C19H17N5OS

Molecular Weight

363.4 g/mol

IUPAC Name

N-[[4-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]benzamide

InChI

InChI=1S/C19H17N5OS/c1-2-16-21-22-19-24(16)23-18(26-19)15-10-8-13(9-11-15)12-20-17(25)14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,20,25)

InChI Key

LQRAOBQLQHVJDX-UHFFFAOYSA-N

SMILES

CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC=CC=C4

Canonical SMILES

CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.